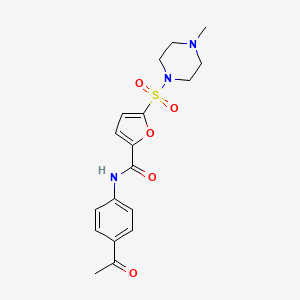

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Description

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylpiperazinyl sulfonyl group, and a furan carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-13(22)14-3-5-15(6-4-14)19-18(23)16-7-8-17(26-16)27(24,25)21-11-9-20(2)10-12-21/h3-8H,9-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCSEZVGGCDCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

Introduction of the sulfonyl group: The furan ring can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the piperazine moiety: The sulfonylated furan can then be reacted with 4-methylpiperazine under nucleophilic substitution conditions.

Acetylation of the phenyl ring: Finally, the phenyl ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In the medical field, this compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for treating diseases or conditions that involve specific molecular targets.

Industry

Industrially, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

N-(4-acetylphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula: . Its structure incorporates a furan ring, a piperazine moiety, and an acetylphenyl group, which are critical for its biological activity.

Synthesis typically involves multiple steps:

- Formation of the Furan Ring : Starting from commercially available precursors, the furan ring is synthesized through cyclization reactions.

- Attachment of the Piperazine Moiety : This is achieved via nucleophilic substitution reactions.

- Final Assembly : The sulfonyl group is introduced through sulfonylation reactions, yielding the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Pseudomonas aeruginosa | Active against biofilm formations |

The compound exhibits bactericidal action through inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are crucial for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various strains, particularly Candida species. The inhibition rates were significant, indicating its potential as an antifungal agent:

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 75.0 |

| Aspergillus niger | 57.6 |

These findings suggest that this compound could be a promising candidate for treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:

- Protein Synthesis Inhibition : The sulfonamide group is believed to interfere with protein synthesis by binding to bacterial ribosomes.

- Nucleic Acid Synthesis Disruption : The furan ring may play a role in disrupting nucleic acid synthesis pathways.

These mechanisms contribute to both its antibacterial and antifungal properties, making it a versatile compound in medicinal applications .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in clinical settings:

- Clinical Trial on Bacterial Infections : A study involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.

- Fungal Infection Management : In vitro tests showed that the compound effectively reduced fungal load in patients with candidiasis, suggesting its potential as an adjunct therapy in antifungal treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.